![molecular formula C17H12Cl2N2O3 B2407311 (2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 325799-83-5](/img/structure/B2407311.png)
(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and pharmacology. In
Wirkmechanismus
The mechanism of action of ((2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that it exerts its pharmacological effects by inhibiting the activity of various enzymes, including COX-2, LOX, and PDE4. Inhibition of these enzymes leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes, and an increase in the levels of intracellular cyclic AMP (cAMP).
Biochemical and Physiological Effects:
((2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to increase the levels of intracellular cAMP. Moreover, it has been found to exhibit antioxidant activity and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ((2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Moreover, it has been reported to inhibit the activity of several enzymes, including COX-2, LOX, and PDE4. However, one of the limitations of ((2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on ((2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. One of the potential applications of this compound is in the development of new anti-inflammatory and anticancer drugs. Moreover, further studies are needed to elucidate the mechanism of action of ((2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide and to explore its potential applications in other scientific fields, such as neuropharmacology and immunology. Additionally, studies on the pharmacokinetics and toxicity of this compound are needed to evaluate its safety and efficacy for clinical use.
Synthesemethoden
The synthesis of ((2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves the condensation of 2,4-dichlorobenzaldehyde and 8-methoxy-2H-chromene-3-carboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The reaction proceeds under reflux conditions, and the product is obtained as a yellow solid after recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
((2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Moreover, it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase-4 (PDE4).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-23-14-4-2-3-9-7-11(16(20)22)17(24-15(9)14)21-13-6-5-10(18)8-12(13)19/h2-8H,1H3,(H2,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLIQHUVEXECIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)Cl)Cl)C(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

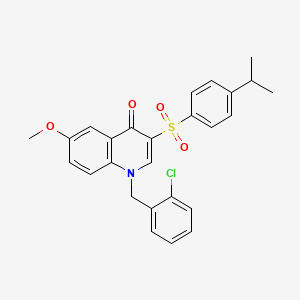

![2-Chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide](/img/structure/B2407232.png)
![Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2407234.png)
![7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407235.png)

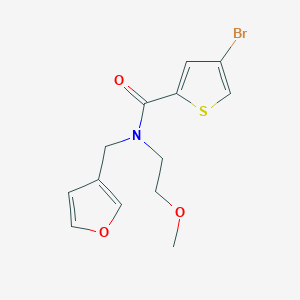
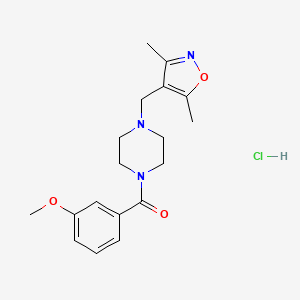
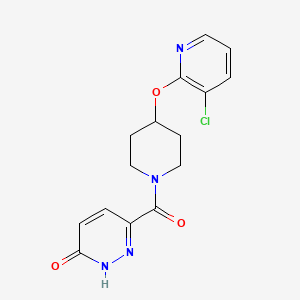

![N-(2,5-dimethoxyphenyl)-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2407241.png)
![ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2407248.png)
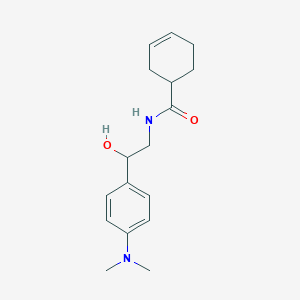
![2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2407251.png)